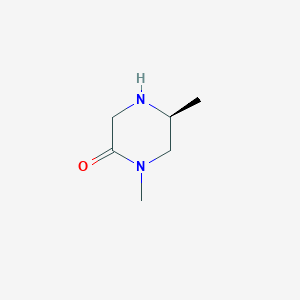
1,6-萘啶-4-甲醛
描述
1,6-Naphthyridine-4-carbaldehyde is a nitrogen-containing heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their fused-ring system, which results from the fusion of two pyridine rings through two adjacent carbon atoms.
科学研究应用
1,6-Naphthyridine-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of diagnostic agents and in photophysical applications.
作用机制
Target of Action
1,6-Naphthyridine-4-carbaldehyde is a pharmacologically active compound with a variety of applications . It has been identified as a novel scaffold for the inhibition of c-Met kinase, a protein that plays a critical role in cancer cell survival, growth, and migration .
Mode of Action
The compound interacts with its target, c-Met kinase, by incorporating a cyclic urea pharmacophore into the 1,6-naphthyridine skeleton . This interaction inhibits the activity of c-Met kinase, leading to a decrease in cancer cell survival and proliferation .
Biochemical Pathways
The inhibition of c-Met kinase by 1,6-Naphthyridine-4-carbaldehyde affects various biochemical pathways involved in cancer cell survival and growth . .
Result of Action
The inhibition of c-Met kinase by 1,6-Naphthyridine-4-carbaldehyde results in decreased cancer cell survival and proliferation . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of cancers associated with c-Met kinase activity .
生化分析
Biochemical Properties
1,6-Naphthyridine-4-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 1,6-Naphthyridine-4-carbaldehyde has been identified as a novel scaffold for the inhibition of c-Met kinase, a protein involved in cancer cell proliferation and survival . The compound binds to the active site of the enzyme, inhibiting its activity and thereby reducing cancer cell growth. Additionally, 1,6-Naphthyridine-4-carbaldehyde has been shown to interact with bovine serum albumin, a protein that plays a key role in the transport and distribution of various endogenous and exogenous substances in the bloodstream .
Cellular Effects
1,6-Naphthyridine-4-carbaldehyde exerts significant effects on various types of cells and cellular processes. In cancer cells, the compound has been shown to inhibit cell proliferation and induce apoptosis, a process of programmed cell death . This effect is mediated through the inhibition of c-Met kinase, which plays a critical role in cell signaling pathways that regulate cell growth and survival. Furthermore, 1,6-Naphthyridine-4-carbaldehyde has been reported to influence gene expression and cellular metabolism, leading to alterations in the expression of genes involved in cell cycle regulation and metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of 1,6-Naphthyridine-4-carbaldehyde involves its interaction with specific biomolecules, leading to changes in their activity and function. The compound binds to the active site of c-Met kinase, inhibiting its activity and thereby blocking the downstream signaling pathways that promote cancer cell proliferation and survival . Additionally, 1,6-Naphthyridine-4-carbaldehyde has been shown to interact with other proteins and enzymes, leading to changes in their activity and function. For example, the compound’s interaction with bovine serum albumin affects the protein’s ability to transport and distribute various substances in the bloodstream .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,6-Naphthyridine-4-carbaldehyde have been observed to change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. Studies have shown that 1,6-Naphthyridine-4-carbaldehyde remains stable under certain conditions, maintaining its biological activity over extended periods . Under other conditions, the compound may degrade, leading to a reduction in its efficacy. Long-term studies in in vitro and in vivo settings have demonstrated that 1,6-Naphthyridine-4-carbaldehyde can exert sustained effects on cellular function, including the inhibition of cancer cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 1,6-Naphthyridine-4-carbaldehyde vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit cancer cell proliferation and induce apoptosis without causing significant toxicity . At higher doses, 1,6-Naphthyridine-4-carbaldehyde may exhibit toxic or adverse effects, including damage to normal cells and tissues. Threshold effects have been observed, where the compound’s efficacy in inhibiting cancer cell growth increases with dosage up to a certain point, beyond which further increases in dosage do not result in additional benefits and may instead cause harm .
Metabolic Pathways
1,6-Naphthyridine-4-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism and activity. The compound has been shown to affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . For instance, 1,6-Naphthyridine-4-carbaldehyde’s interaction with c-Met kinase influences the enzyme’s activity, thereby affecting the metabolic pathways that regulate cell growth and survival .
Transport and Distribution
The transport and distribution of 1,6-Naphthyridine-4-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. The compound’s interaction with bovine serum albumin plays a key role in its transport and distribution in the bloodstream . Additionally, 1,6-Naphthyridine-4-carbaldehyde may interact with other transporters and binding proteins that facilitate its uptake and distribution within cells and tissues .
Subcellular Localization
The subcellular localization of 1,6-Naphthyridine-4-carbaldehyde is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 1,6-Naphthyridine-4-carbaldehyde’s interaction with c-Met kinase may involve its localization to the cell membrane, where the enzyme is typically found . This localization is essential for the compound’s ability to inhibit the enzyme’s activity and exert its anticancer effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Naphthyridine-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method includes the thermal condensation of primary aromatic amines with β-ketoesters, followed by cyclization of the resulting Schiff base intermediates . The reaction conditions often involve refluxing in ethanol in the presence of a base such as potassium hydroxide.
Industrial Production Methods
Industrial production methods for 1,6-Naphthyridine-4-carbaldehyde are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions
1,6-Naphthyridine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various electrophiles and nucleophiles can be used, depending on the desired substitution pattern.
Major Products Formed
Oxidation: 1,6-Naphthyridine-4-carboxylic acid.
Reduction: 1,6-Naphthyridine-4-methanol.
Substitution: Various substituted naphthyridine derivatives, depending on the reagents used.
相似化合物的比较
Similar Compounds
1,5-Naphthyridine: Another isomer with similar biological activities but different substitution patterns and reactivity.
1,8-Naphthyridine: Known for its use in the synthesis of various pharmaceuticals and its distinct reactivity profile.
Uniqueness
1,6-Naphthyridine-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its broad range of applications in medicinal chemistry make it a valuable compound for research and development .
属性
IUPAC Name |
1,6-naphthyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c12-6-7-1-4-11-9-2-3-10-5-8(7)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHSZVYWVMOTIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=CN=CC2=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



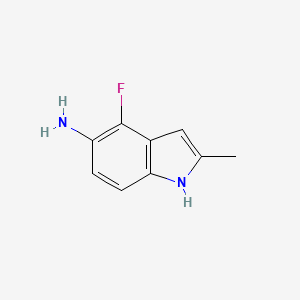
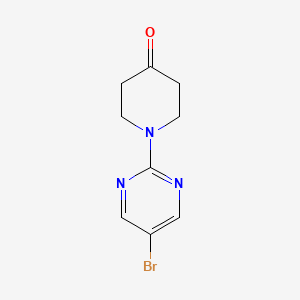
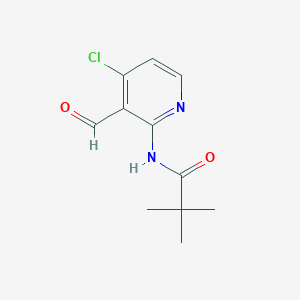
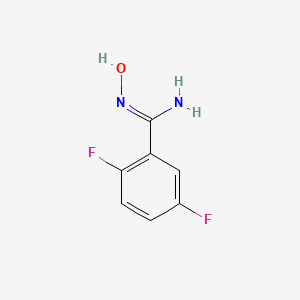
![Ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine-2-carboxylate](/img/structure/B1387653.png)
![2-Benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B1387654.png)

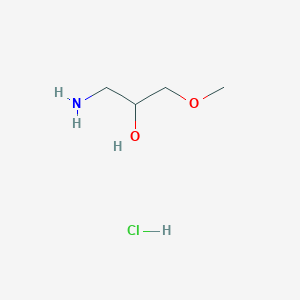

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-chloropropanamide](/img/structure/B1387659.png)


